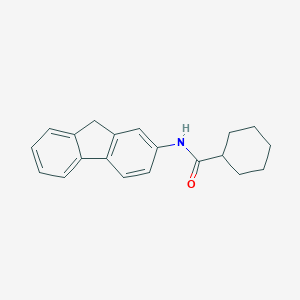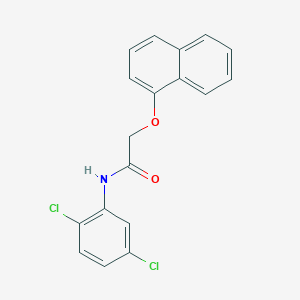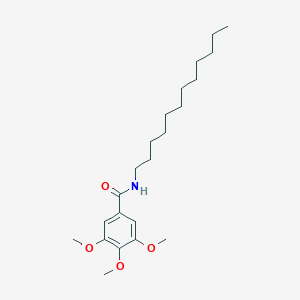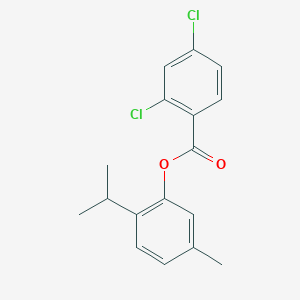![molecular formula C22H17NO4 B289780 Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate (DPCQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPCQ is a heterocyclic compound that contains a quinolizine ring system and is characterized by its unique chemical and physical properties.
Applications De Recherche Scientifique
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to possess potent analgesic effects that make it a promising candidate for the development of novel painkillers.
Mécanisme D'action
The mechanism of action of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is not fully understood. However, it has been proposed that Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been reported to exhibit various biochemical and physiological effects. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has also been found to enhance the release of endogenous opioids, which are natural painkillers produced by the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments include its high potency, selectivity, and low toxicity. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to exhibit higher potency and selectivity than other COX-2 inhibitors such as celecoxib and rofecoxib. Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to have low toxicity in animal studies. The limitations of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments include its high cost and limited availability.
Orientations Futures
The future directions for Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate research include the development of novel Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate derivatives with improved potency, selectivity, and pharmacokinetic properties. Moreover, the potential applications of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in the treatment of various diseases such as cancer, inflammation, and pain should be further explored. The elucidation of the mechanism of action of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate and its interaction with other signaling pathways could provide valuable insights into the development of new therapeutic strategies. Finally, the development of new synthetic methods for the preparation of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate and its derivatives could facilitate their widespread use in scientific research.
Conclusion:
In conclusion, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is relatively simple and yields high-quality product. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of novel drugs. The advantages and limitations of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments should be carefully considered. Finally, the future directions for Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate research are promising and could lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate involves the reaction between 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and dimethyl acetylenedicarboxylate. The reaction is catalyzed by triethylamine and yields Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate as a white crystalline solid in good yield. The purity of the synthesized Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Formule moléculaire |
C22H17NO4 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-13-17-16(14-8-4-3-5-9-14)12-15-10-6-7-11-23(15)20(17)19(18)22(25)27-2/h3-13H,1-2H3 |
Clé InChI |
OTSFNRKLYUCFOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C3C=CC=CN3C2=C1C(=O)OC)C4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1=CC2=C(C=C3C=CC=CN3C2=C1C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)



![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)

![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)

